molecular formula C16H21NOS B2499163 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone CAS No. 1795297-82-3

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone

Cat. No. B2499163
CAS RN: 1795297-82-3
M. Wt: 275.41
InChI Key: WIGRLIFFRVBYHL-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used for its unique properties and potential applications in various fields, including medicine, chemistry, and biology.2.1]octan-8-yl)(o-tolyl)methanone.

Scientific Research Applications

Chemical Reactivity and Synthesis

Research on similar chemical structures to “((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone” often focuses on exploring chemical reactivity and synthetic applications. For instance, studies have examined the reactivity of 2-oxyallyl cations towards various difuryl derivatives, leading to compounds with complex bicyclic structures Meilert et al., 2003. Similarly, the solvolysis of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been utilized to form bicyclo[3.2.1] α,α-dimethoxy ketones, showcasing a method for synthesizing compounds with potential biological activity Zinser, Henkel, & Föhlisch, 2004.

Stereochemistry and Molecular Structure

Understanding the stereochemistry of compounds like “((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone” is crucial for their potential applications. Studies have investigated the N-methyl stereochemistry in tropane and granatane derivatives, which are structurally related, to understand their behavior in solution Lazny et al., 2012. Such insights are vital for designing compounds with specific biological activities.

Antibacterial Activity

Research into similar bicyclic structures has led to the synthesis of novel derivatives with antibacterial properties. For example, a study synthesized novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives and evaluated their antibacterial activity, highlighting the potential for developing new antimicrobial agents Reddy et al., 2011.

Alkaloid Extraction and Analysis

Compounds similar to “((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone” have been isolated from natural sources, such as the extraction of indole alkaloids from Aristotelia chilensis (maqui). The extraction and structural analysis of these compounds contribute to the understanding of their potential biological activities and applications Paz et al., 2013.

properties

IUPAC Name

(2-methylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGRLIFFRVBYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone

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